molecular formula C10H11BrO2 B3118610 3-(4-Bromo-2-methylphenyl)propanoic acid CAS No. 24078-17-9

3-(4-Bromo-2-methylphenyl)propanoic acid

Cat. No. B3118610
CAS RN: 24078-17-9
M. Wt: 243.10
InChI Key: RATJZPRBPBDIQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(4-Bromo-2-methylphenyl)propanoic acid consists of a propanoic acid moiety (a three-carbon chain with a carboxylic acid group) attached to a 4-bromo-2-methylphenyl group. The bromine atom is substituted at the para position of the phenyl ring. The compound’s InChI code is: 1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

  • Purity : Typically available at 95% purity .

Scientific Research Applications

Enantioseparation in Chromatography

Research by Jin et al. (2020) focused on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, which includes compounds structurally related to 3-(4-Bromo-2-methylphenyl)propanoic acid, using countercurrent chromatography. This study demonstrates the potential of these compounds in chromatographic applications, particularly in the separation of enantiomers, a crucial process in pharmaceutical and chemical industries (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).

Electroreductive Radical Cyclization

In a study by Esteves et al. (2005), the electroreductive radical cyclization of compounds structurally similar to 3-(4-Bromo-2-methylphenyl)propanoic acid was investigated. This research highlights the potential of such compounds in synthetic organic chemistry, particularly in the formation of cyclic compounds through electrochemical methods (A. Esteves, D. M. Goken, L. Klein, Luís F. M. Leite, M. J. Medeiros, & D. Peters, 2005).

Discovery of New Phenolic Compounds

Ren et al. (2021) identified new phenolic compounds, structurally related to 3-(4-Bromo-2-methylphenyl)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These findings contribute to the field of natural product chemistry and highlight the potential of these compounds in anti-inflammatory research (Xiaolei Ren, Zhu-zhen Han, Leixin Song, Zi-Yang Lv, Ying-bo Yang, Ying Xiao, & Zi-Jia Zhang, 2021).

Synthesis and Catalysis

He Chong-heng (2010) reported on the synthesis of 2-(4-methylphenyl)propanoic acid, a compound similar to 3-(4-Bromo-2-methylphenyl)propanoic acid, using a zinc acetate and cuprous chloride catalyst. This research is significant for the chemical industry, demonstrating a method for synthesizing structurally related compounds (He Chong-heng, 2010).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(4-bromo-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATJZPRBPBDIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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